molecular formula C10H20 B104024 trans-2-Decene CAS No. 19398-79-9

trans-2-Decene

Cat. No. B104024
CAS RN: 19398-79-9
M. Wt: 140.27 g/mol
InChI Key: YKNMBTZOEVIJCM-UHFFFAOYSA-N
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Patent
US05932752

Procedure details

In this example, inverse electron demand D-A reaction of acrolein with 3,4-tetrahydropyran is described. The procedure involves refluxing of 0.056 g of acrolein, 1.68 g of tetrahydropyran and 0.30 g of the catalyst prepared according to example 1 above in 10 ml of benzene at 60 (C 20 h. The catalyst was filtered off. After evaporation of solvent, the residue was chromatographed over silica gel column by eluting with 5% acetone/petroleum ether to give 0.12 g of endo adduct, 1,9-dioxabicyclo[4.4.05,10 ]dec-2-ene
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,4-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0.056 g
Type
reactant
Reaction Step Three
Quantity
1.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C=C)=O.O1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:11]1[CH:16]=[CH:15]C=[CH:13][CH:12]=1>>[CH3:6][CH:7]=[CH:8][CH2:9][CH2:10][CH2:13][CH2:12][CH2:11][CH2:16][CH3:15]

Inputs

Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
3,4-tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acrolein
Quantity
0.056 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
1.68 g
Type
reactant
Smiles
O1CCCCC1
Name
catalyst
Quantity
0.3 g
Type
catalyst
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
C 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel column
WASH
Type
WASH
Details
by eluting with 5% acetone/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.